5-Methyl-1,3-diphenylpyrimidine-2,4-dione
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Overview
Description
5-Methyl-1,3-diphenylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-diphenylpyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of benzil with urea in the presence of a base, followed by methylation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-diphenylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
5-Methyl-1,3-diphenylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-diphenylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. For instance, it can inhibit tumor cell migration and proliferation by increasing intracellular ROS levels, leading to apoptosis. The compound’s ability to elevate ROS production is a key factor in its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidine-2,4(1H,3H)-dione (Thymine): A naturally occurring pyrimidine base found in DNA.
1,3-Diphenylpyrimidine-2,4-dione: Lacks the methyl group at the 5-position, which may affect its biological activity.
Uniqueness
5-Methyl-1,3-diphenylpyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its reactivity and potential as a therapeutic agent compared to similar compounds .
Properties
CAS No. |
61077-80-3 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-methyl-1,3-diphenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O2/c1-13-12-18(14-8-4-2-5-9-14)17(21)19(16(13)20)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
NQOYGNOSMLYYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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